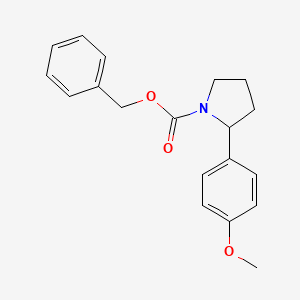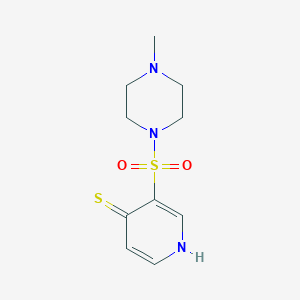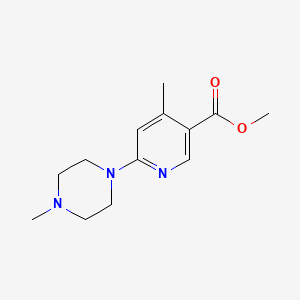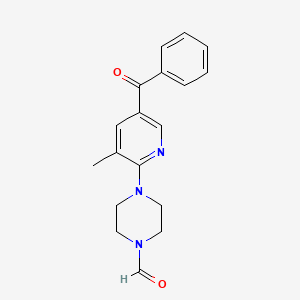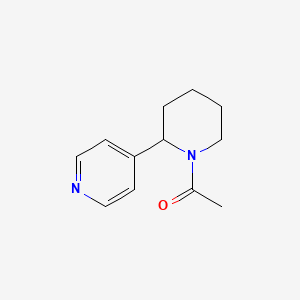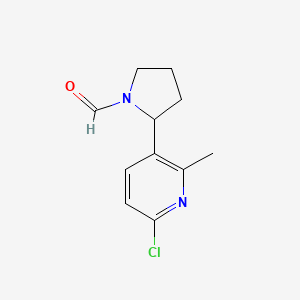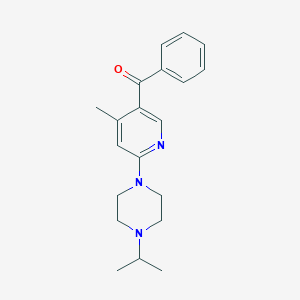
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone is a complex organic compound that features a combination of piperazine, pyridine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with 4-isopropylpiperazine in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and other products. Its unique properties make it valuable for various applications, including material science and catalysis.
Mechanism of Action
The mechanism of action of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpyridin-3-yl)(phenyl)methanone: Lacks the piperazine group, leading to different chemical and biological properties.
(6-(4-Methylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone: Similar structure but with a different substitution pattern on the piperazine ring.
Uniqueness
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone is unique due to the presence of the isopropyl group on the piperazine ring, which may influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H25N3O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H25N3O/c1-15(2)22-9-11-23(12-10-22)19-13-16(3)18(14-21-19)20(24)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3 |
InChI Key |
NCPKTYMLJHYEPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCN(CC3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole](/img/structure/B11798133.png)
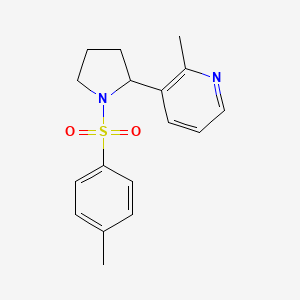
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)
